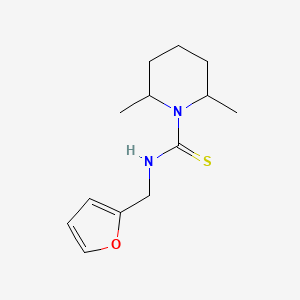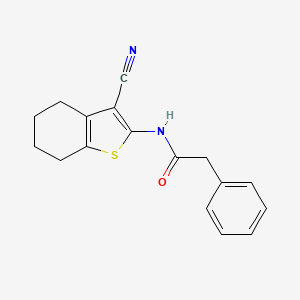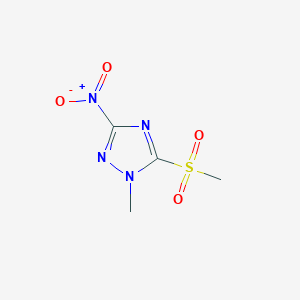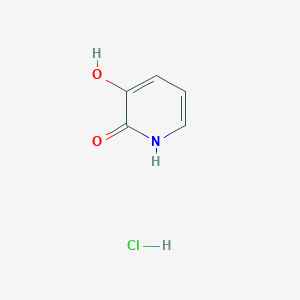
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a furylmethyl group and a carbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide typically involves the reaction of 2,6-dimethylpiperidine with 2-furylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the carbothioamide group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.
Reduction: The carbothioamide group can be reduced to form a thiol or an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The furylmethyl group can interact with hydrophobic pockets in proteins, while the carbothioamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N1-(2-Furylmethyl)-1,3-propanediamine: Similar structure but with a propanediamine backbone.
2-Furylmethylamine: Lacks the piperidine ring and carbothioamide group.
2,6-Dimethylpiperidine: Lacks the furylmethyl and carbothioamide groups.
Uniqueness
N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is unique due to the combination of the piperidine ring, furylmethyl group, and carbothioamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-5-3-6-11(2)15(10)13(17)14-9-12-7-4-8-16-12/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSFJZYRCZSDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2707148.png)
![Tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2707149.png)

![11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2707154.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)
![N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2707168.png)
![N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2707169.png)

